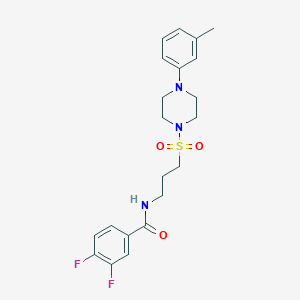
3,4-二氟-N-(3-((4-(间甲苯基)哌嗪-1-基)磺酰基)丙基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound has garnered significant interest due to its potential therapeutic applications in treating various autoimmune disorders and cancers.
科学研究应用
3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:
Chemistry: Used as a model compound to study BTK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential to treat autoimmune diseases.
Medicine: Under clinical trials for the treatment of cancers, particularly B-cell malignancies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine derivative: This involves the reaction of m-tolylamine with piperazine under suitable conditions.
Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride reagent.
Coupling with 3,4-difluorobenzoyl chloride: The sulfonylated piperazine derivative is coupled with 3,4-difluorobenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The primary mechanism of action of 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the development and functioning of B-cells. By inhibiting BTK, this compound can effectively disrupt B-cell signaling, leading to reduced proliferation and survival of malignant B-cells.
相似化合物的比较
Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of B-cell malignancies.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects.
Zanubrutinib: A BTK inhibitor with improved pharmacokinetic properties.
Uniqueness
Compared to these similar compounds, 3,4-difluoro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide offers a unique balance of potency and selectivity. Its distinct chemical structure allows for effective BTK inhibition while potentially minimizing side effects associated with off-target interactions.
属性
IUPAC Name |
3,4-difluoro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2N3O3S/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)30(28,29)13-3-8-24-21(27)17-6-7-19(22)20(23)15-17/h2,4-7,14-15H,3,8-13H2,1H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDCLJGKQYBHHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














